molecular formula C7H12O3 B11758810 (R)-tert-Butyl oxirane-2-carboxylate

(R)-tert-Butyl oxirane-2-carboxylate

Cat. No.: B11758810
M. Wt: 144.17 g/mol
InChI Key: DPZMUWXOAMOYDT-RXMQYKEDSA-N
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Description

®-tert-Butyl oxirane-2-carboxylate is a chiral epoxide compound with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl oxirane-2-carboxylate typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst.

Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl oxirane-2-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: ®-tert-Butyl oxirane-2-carboxylate undergoes various chemical reactions, including:

    Ring-opening reactions: These can be catalyzed by acids, bases, or nucleophiles, leading to the formation of β-hydroxy esters.

    Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines or thiols, resulting in the formation of substituted products.

    Reduction reactions: The compound can be reduced to form the corresponding diol.

Common Reagents and Conditions:

    Acid-catalyzed ring-opening: Uses acids like sulfuric acid or hydrochloric acid.

    Base-catalyzed ring-opening: Employs bases such as sodium hydroxide or potassium tert-butoxide.

    Nucleophilic ring-opening: Utilizes nucleophiles like amines, thiols, or alcohols.

Major Products Formed:

    β-Hydroxy esters: Formed from ring-opening reactions.

    Substituted alcohols or amines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

®-tert-Butyl oxirane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of polymers and resins due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of ®-tert-Butyl oxirane-2-carboxylate involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or catalyst used.

Comparison with Similar Compounds

  • ®-Ethyl oxirane-2-carboxylate
  • ®-Methyl oxirane-2-carboxylate
  • ®-Phenyl oxirane-2-carboxylate

Comparison: ®-tert-Butyl oxirane-2-carboxylate is unique due to its bulky tert-butyl ester group, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer different steric and electronic properties, making it suitable for specific applications where these factors are crucial.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

tert-butyl (2R)-oxirane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3/t5-/m1/s1

InChI Key

DPZMUWXOAMOYDT-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CO1

Canonical SMILES

CC(C)(C)OC(=O)C1CO1

Origin of Product

United States

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